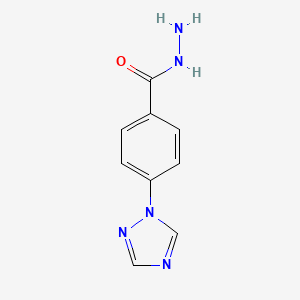

4-(1H-1,2,4-Triazol-1-yl)benzohydrazide

Description

Significance of Triazole and Benzohydrazide (B10538) Scaffolds in Chemical Biology and Drug Discovery

The triazole nucleus, a five-membered heterocyclic ring with three nitrogen atoms, is a cornerstone in medicinal chemistry. nepjol.inforsc.org Specifically, the 1,2,4-triazole (B32235) isomer is a privileged scaffold found in a wide array of approved drugs, exhibiting a broad spectrum of pharmacological activities. nepjol.infomdpi.com These include antifungal, antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. nih.govnih.govnih.gov The therapeutic versatility of the triazole ring is attributed to its ability to engage in various non-covalent interactions with biological targets, its metabolic stability, and its favorable pharmacokinetic profile. rsc.orgjofamericanscience.org For instance, FDA-approved drugs like letrozole (B1683767) and anastrozole, which feature a 1,2,4-triazole ring, are used in the treatment of breast cancer. nih.gov

Similarly, the benzohydrazide scaffold is a key structural motif in numerous biologically active compounds. urfu.rurdd.edu.iq Hydrazides and their derivatives, hydrazones, are known to possess a wide range of bioactivities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects. rdd.edu.iqresearchgate.net The presence of the hydrazide functional group (-CONHNH2) is crucial for the biological activity of compounds like isoniazid (B1672263), a primary drug for treating tuberculosis. orientjchem.org The ability of the benzohydrazide moiety to act as a linker and to form hydrogen bonds contributes to its significance in drug design. researchgate.net

The conjugation of these two powerful scaffolds is a deliberate strategy to create hybrid molecules with potentially synergistic or novel biological activities. The combination aims to leverage the therapeutic strengths of both the triazole and benzohydrazide components.

Historical Context and Evolution of Triazole-Benzohydrazide Derivatives in Academic Research

The journey of triazole-based compounds in medicinal chemistry began with the discovery of the triazole ring system in the late 19th century. rsc.org However, it was the discovery of the antifungal properties of azole derivatives in 1944 that catalyzed extensive research into their therapeutic potential. rsc.org This led to the development of numerous antifungal drugs containing a triazole core. rsc.org

In parallel, the synthesis and investigation of hydrazide derivatives gained momentum with the discovery of the antitubercular activity of isoniazid in the mid-20th century. Subsequently, researchers began to explore the synthesis of various benzohydrazide derivatives and their Schiff bases, revealing a wide array of pharmacological properties. researchgate.net

The logical progression was the combination of these two pharmacologically significant moieties. Early research into triazole-benzohydrazide conjugates often involved the synthesis of Schiff bases derived from a benzohydrazide and an aldehyde containing a triazole ring, or vice versa. These studies were driven by the quest for new compounds with enhanced antimicrobial or anticancer activities. Over time, the synthetic strategies have become more sophisticated, allowing for the creation of diverse libraries of triazole-benzohydrazide derivatives for biological screening.

Rationale for In-depth Investigation of 4-(1H-1,2,4-Triazol-1-yl)benzohydrazide as a Promising Molecular Architecture

The specific compound, this compound, has emerged as a molecule of significant interest due to the promising biological activities observed in its closely related analogues. Extensive research has been conducted on a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids. nih.gov These studies have demonstrated that such compounds possess potent in vitro cytotoxic activity against various human cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer. nih.gov

Notably, certain hybrids of 4-(1H-1,2,4-triazol-1-yl)benzoic acid have shown IC50 values comparable to the standard anticancer drug doxorubicin, while exhibiting lower cytotoxicity towards normal cells. nih.gov Furthermore, some of these compounds have been found to induce apoptosis in cancer cells, a key mechanism for effective anticancer agents. nih.gov The antioxidant potential of these related triazole derivatives has also been reported, suggesting a multifaceted biological profile. nih.gov

Given that benzohydrazides can be readily synthesized from their corresponding benzoic acids, this compound represents a logical and accessible derivative for further investigation. The conversion of the carboxylic acid to a hydrazide introduces a new functional group capable of forming different interactions with biological targets, potentially leading to altered or enhanced biological activity. The hydrazide moiety can also serve as a synthetic handle for the creation of a new series of derivatives, such as hydrazones. Therefore, the established anticancer and antioxidant activities of the parent benzoic acid provide a strong rationale for the in-depth investigation of this compound as a promising molecular architecture for the development of new therapeutic agents.

Structure

3D Structure

Properties

CAS No. |

58419-68-4 |

|---|---|

Molecular Formula |

C9H9N5O |

Molecular Weight |

203.20 g/mol |

IUPAC Name |

4-(1,2,4-triazol-1-yl)benzohydrazide |

InChI |

InChI=1S/C9H9N5O/c10-13-9(15)7-1-3-8(4-2-7)14-6-11-5-12-14/h1-6H,10H2,(H,13,15) |

InChI Key |

NIIOLVAORJYKCG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NN)N2C=NC=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 1h 1,2,4 Triazol 1 Yl Benzohydrazide and Its Structural Analogues

Established Synthetic Pathways for the 1,2,4-Triazole (B32235) Ring System

The formation of the 1,2,4-triazole ring is a cornerstone of heterocyclic chemistry, with several well-documented methods available to chemists. These pathways often involve the cyclization of linear precursors containing the necessary nitrogen and carbon atoms.

Cyclization Reactions in the Formation of 1,2,4-Triazoles

The synthesis of 1,2,4-triazoles is commonly achieved through cyclization reactions. Classic methods include the Pellizzari reaction, which involves heating a mixture of an amide and an acyl hydrazide, and the Einhorn-Brunner reaction, which is the condensation of hydrazines with diacylamines in the presence of a weak acid. researchgate.net More contemporary methods often employ metal catalysts or oxidative conditions to facilitate the ring closure.

For instance, a copper-catalyzed one-pot process has been developed using readily available nitriles and hydroxylamine (B1172632) hydrochloride. isres.org This method proceeds through the formation of an amidoxime, which then reacts with another nitrile molecule and undergoes intramolecular dehydration cyclization to yield the 1,2,4-triazole derivative. isres.org Another approach involves the I2-mediated oxidative cyclization of trifluoroacetimidohydrazides, using dimethylformamide (DMF) as a carbon source to form the triazole ring. isres.org Metal-free approaches have also been reported, such as the reaction of hydrazones and amines under aerobic oxidative conditions. isres.org

The reaction of hydrazines or their derivatives with suitable electrophiles remains one of the most common strategies for building the 1,2,4-triazole ring. researchgate.net For example, 3-alkylthio-1,2,4-triazole derivatives can be produced from the reaction of phenyl isothiocyanate with 2-cyanoacetohydrazide. researchgate.net Furthermore, visible light-induced photoredox catalysis has emerged as a mild and efficient strategy for synthesizing 1,2,4-triazolines from 2H-azirines and azodicarboxylates, which can then be easily converted to 1,2,4-triazoles. rsc.orgrsc.org

Various reagents and conditions can be employed for cyclization, as summarized in the table below.

| Starting Materials | Reagents/Conditions | Product Type | Reference(s) |

| Amide and Acyl hydrazide | Heat | 3,5-Disubstituted-1,2,4-triazole | researchgate.net |

| Hydrazine (B178648) and Diacylamines | Weak acid | 1,5-Disubstituted-1,2,4-triazole | researchgate.net |

| Nitriles and Hydroxylamine HCl | Cu(OAc)2, Cs2CO3, DMSO | Disubstituted-1,2,4-triazole | isres.org |

| Amidines and Trialkylamines | Copper catalyst, O2, K3PO4 | 1,3-Disubstituted-1,2,4-triazoles | isres.org |

| Hydrazones and Amines | Aerobic oxidation | 1,2,4-Triazole scaffolds | isres.org |

| 2H-Azirines and Azodicarboxylates | Visible light, photosensitizer | 1,2,4-Triazolines/Triazoles | rsc.orgrsc.org |

| Amide and Nitrile | [phen-McM-41-CuBr], O2 | 3,5-Disubstituted-1,2,4-triazole | frontiersin.orgnih.gov |

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Formation

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent "click chemistry" reaction known for its high efficiency and regioselectivity. nih.govrsc.org This reaction typically involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne to exclusively form 1,4-disubstituted 1,2,3-triazoles. nih.gov The process is robust, tolerates a wide variety of functional groups, and can be performed under mild conditions, often in aqueous solvent systems. acs.orgacs.org The catalytic cycle involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide. acs.orgnih.gov

While CuAAC is the hallmark method for synthesizing 1,2,3-triazoles, modifications and alternative strategies are required for the regioselective synthesis of 1,2,4-triazoles. frontiersin.orgnih.gov However, the principles of using copper catalysis are sometimes adapted for other cyclization strategies leading to different triazole isomers. For example, copper catalysts are used in reactions that assemble the 1,2,4-triazole core from different starting materials, such as amidines or nitriles, as mentioned previously. isres.org It is crucial to distinguish these methods from the CuAAC reaction, which specifically refers to the azide-alkyne cycloaddition. nih.gov

Recent advancements have also focused on the cycloaddition of 1-iodoalkynes with azides, catalyzed by copper(I) iodide, to produce 5-iodo-1,2,3-triazoles, which are versatile intermediates for further functionalization. nih.govnih.gov

Synthetic Strategies for the Benzohydrazide (B10538) Moiety

The benzohydrazide functional group is a key component of the target molecule. Its synthesis is typically straightforward. The most common method involves the reaction of a benzoic acid ester, such as methyl benzoate (B1203000) or methyl 4-aminobenzoate, with hydrazine hydrate (B1144303) (N₂H₄·H₂O). nih.govresearchgate.net

The general synthetic scheme is as follows:

Esterification : A substituted benzoic acid is first converted to its corresponding ester, often a methyl or ethyl ester, to increase its reactivity towards nucleophilic substitution. This is commonly achieved by reacting the carboxylic acid with an alcohol (e.g., methanol) in the presence of an acid catalyst like thionyl chloride (SOCl₂) or sulfuric acid. nih.govresearchgate.net

Hydrazinolysis : The resulting ester is then refluxed with hydrazine hydrate. The highly nucleophilic hydrazine displaces the alkoxy group of the ester to form the stable benzohydrazide. nih.govresearchgate.netresearchgate.net

For the synthesis of 4-(1H-1,2,4-triazol-1-yl)benzohydrazide, a precursor such as methyl 4-(1H-1,2,4-triazol-1-yl)benzoate would be treated with hydrazine hydrate in a solvent like ethanol (B145695) or methanol. nih.gov

An alternative route starts with 4-aminobenzoic acid, which is first esterified and then treated with hydrazine hydrate to yield 4-aminobenzohydrazide. researchgate.net This intermediate can then undergo reactions to form the triazole ring on the amino group.

Coupling and Derivatization Approaches for Triazole-Benzohydrazide Conjugates

Once the this compound core is synthesized, it serves as a versatile scaffold for creating a wide array of derivatives. The terminal hydrazide group is particularly reactive and allows for straightforward modification.

Condensation Reactions with Aromatic Aldehydes to Form Schiff Bases

A primary method for derivatizing this compound is through condensation reactions with various aromatic aldehydes. This reaction yields N-acylhydrazones, commonly known as Schiff bases. researchgate.neteurjchem.comnih.gov The reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form an azomethine (-C=N-) bond. researchgate.netrdd.edu.iq

Typically, the reaction is carried out by refluxing the benzohydrazide and the substituted aldehyde in a solvent like ethanol, often with a catalytic amount of acetic acid. nih.gov Microwave-assisted synthesis has also been employed to accelerate this reaction, offering advantages such as shorter reaction times and higher yields. researchgate.net The ease of this reaction allows for the creation of large libraries of Schiff bases by using a diverse range of substituted benzaldehydes.

| Benzohydrazide Precursor | Aldehyde | Conditions | Product | Reference(s) |

| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Substituted Benzaldehydes | Microwave, 5-10 min | Schiff Bases | researchgate.net |

| 2-[...acetohydrazide | Substituted Benzaldehydes | N/A | Schiff Bases | eurjchem.com |

| 4-Aminobenzohydrazide | Substituted Benzaldehydes | Ethanol, Glacial Acetic Acid | Schiff Bases | researchgate.net |

Incorporation of Diverse Substituents onto the Triazole and Benzohydrazide Frameworks

The structural diversity of this compound analogues can be enhanced by introducing various substituents onto both the triazole and benzohydrazide components. This can be achieved through several strategies:

Using Substituted Starting Materials : The most direct approach is to begin the synthesis with already substituted precursors. For instance, using substituted benzaldehydes in the formation of Schiff bases introduces a wide range of functional groups to the final molecule. researchgate.neteurjchem.com Similarly, starting with substituted benzoic acids or substituted anilines allows for modifications on the benzohydrazide portion of the molecule. nih.gov

Post-synthesis Modification : The core structure can be modified after its initial synthesis. The triazole ring itself can sometimes be functionalized, although this is often more complex. A more common approach is to use the initial product as an intermediate for further reactions. For example, 5-iodo-1,2,3-triazoles, formed from iodoalkynes, are valuable intermediates that can undergo further cross-coupling reactions to introduce diverse substituents at the 5-position of the triazole ring. nih.govnih.gov

Cyclization of Derivatives : Another strategy involves creating derivatives from the hydrazide moiety. The this compound can be reacted with carbon disulfide and potassium hydroxide, followed by hydrazine hydrate, to form a new triazole ring, leading to more complex fused heterocyclic systems. rdd.edu.iq It can also be a precursor for synthesizing oxadiazole rings. nih.gov

These methods provide a robust toolbox for creating a diverse library of compounds based on the this compound scaffold, enabling extensive structure-activity relationship studies.

Pharmacophoric Hybridization Strategies for Structural Optimization

Pharmacophoric hybridization is a prominent and rational strategy in modern drug design, centered on the covalent combination of two or more distinct pharmacophoric units to create a single hybrid molecule. nih.govresearchgate.net This approach aims to develop new chemical entities with potentially synergistic effects, leading to improved biological activity, enhanced affinity for multiple targets, better selectivity, or the ability to overcome drug resistance mechanisms when compared to the individual parent molecules. nih.govresearchgate.netsci-hub.senih.gov The 1,2,4-triazole nucleus is a versatile scaffold in medicinal chemistry, and its hybridization with other bioactive moieties has been extensively explored to optimize lead compounds for various therapeutic applications. sci-hub.senih.gov

Hybridization for Anticancer Applications

A key strategy for the structural optimization of triazole-based compounds involves creating hybrids from the 4-(1H-1,2,4-triazol-1-yl)benzoic acid scaffold, a direct precursor to this compound. Research has focused on synthesizing series of these hybrids to evaluate their potential as anticancer agents. nih.govnih.govrsc.org

In one such study, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were synthesized and tested for their cytotoxic activity against human cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). nih.govnih.gov The structural optimization was achieved by incorporating various pharmacophoric groups, with notable results from the introduction of isothiocyanate and nitrobenzylidene moieties. nih.gov Several of the resulting hybrids demonstrated potent inhibitory activities, with some showing improved IC₅₀ values compared to the reference drug doxorubicin. nih.govnih.govrsc.org Specifically, compounds designated as 2, 5, 14, and 15 were identified as particularly potent, exhibiting significant antiproliferative effects. nih.gov Further investigation revealed that select hybrids, such as compounds 2 and 14, induced apoptosis in MCF-7 cancer cells, indicating a clear mechanism for their cytotoxic effects. nih.govnih.govrsc.org This demonstrates that the 1,2,4-triazole benzoic acid framework serves as a viable platform for structural optimization in the development of more potent anticancer molecules. nih.govnih.gov

| Compound ID | Key Hybridized Moiety | Target Cell Line | IC₅₀ (µM) | Reference Drug (Doxorubicin) IC₅₀ (µM) |

|---|---|---|---|---|

| Hybrid 2 | Isothiocyanate | MCF-7 | 15.6 | 19.7 |

| Hybrid 2 | Isothiocyanate | HCT-116 | 18.4 | 22.6 |

| Hybrid 5 | Nitrobenzylidene | MCF-7 | 19.6 | 19.7 |

| Hybrid 14 | Nitrobenzylidene | MCF-7 | 17.8 | 19.7 |

| Hybrid 15 | Nitrobenzylidene | HCT-116 | 23.9 | 22.6 |

Hybridization for Antimicrobial Applications

The strategy of pharmacophore hybridization is also a promising avenue for developing new antimicrobial agents to combat the rise of drug-resistant pathogens. sci-hub.senih.gov The 1,2,4-triazole core can be combined with other known antibacterial pharmacophores, which may result in hybrid compounds with enhanced efficacy. sci-hub.se Examples of pharmacophores that have been successfully hybridized with the 1,2,4-triazole scaffold include coumarins, thiazoles, and fluoroquinolones like ciprofloxacin (B1669076). sci-hub.senih.gov

For instance, studies on 1,2,4-triazole-3-thione hybrids with ciprofloxacin have yielded compounds with antibacterial activity higher than the parent ciprofloxacin, particularly against drug-resistant strains such as MRSA. sci-hub.se The incorporation of a 2-hydroxyphenyl group into these hybrids was found to significantly boost antibacterial potency. sci-hub.se This approach highlights the potential for creating novel this compound analogues by linking the core structure to established antimicrobial agents. Such hybrids could exhibit dual mechanisms of action or improved pharmacokinetic profiles, making them effective against a broad spectrum of bacteria. sci-hub.se

| Parent Scaffold | Example Hybridized Pharmacophore | Targeted Biological Activity |

|---|---|---|

| 1,2,4-Triazole | Coumarin | Antibacterial |

| 1,2,4-Triazole | Thiazole | Antibacterial, Anticonvulsant |

| 1,2,4-Triazole-thione | Ciprofloxacin (Fluoroquinolone) | Antibacterial (including MRSA) |

| 1,2,4-Triazole | Pyrrole | Antitubercular, Antibacterial, Antifungal |

Advanced Structural Elucidation and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 4-(1H-1,2,4-Triazol-1-yl)benzohydrazide. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom, allowing for a complete mapping of the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of this compound, typically recorded in DMSO-d₆, distinct signals corresponding to the different types of protons are observed. The spectrum is characterized by signals from the hydrazide group, the aromatic benzene (B151609) ring, and the triazole moiety.

The protons of the benzene ring, which is substituted at the para position, appear as two distinct doublets in the aromatic region, usually between δ 7.80 and δ 8.10 ppm. These signals integrate to two protons each, confirming the 1,4-disubstitution pattern. The protons of the 1,2,4-triazole (B32235) ring exhibit two sharp singlets. One singlet, corresponding to the C5-H proton, is typically found further downfield around δ 9.25 ppm, while the C3-H proton signal appears near δ 8.48 ppm.

The labile protons of the hydrazide functional group (-CONHNH₂) give rise to two separate signals. The -NH proton typically appears as a singlet around δ 10.10 ppm, while the -NH₂ protons are observed as a broad singlet at approximately δ 4.65 ppm. The chemical shifts can vary slightly depending on the solvent and concentration.

Table 1: ¹H NMR Chemical Shift Data for this compound in DMSO-d₆

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -NH₂ (Hydrazide) | ~4.65 | Broad Singlet |

| Aromatic C-H (Benzene) | ~7.86 | Doublet |

| Aromatic C-H (Benzene) | ~8.05 | Doublet |

| C3-H (Triazole) | ~8.48 | Singlet |

| C5-H (Triazole) | ~9.25 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton of the molecule. The carbonyl carbon (C=O) of the hydrazide group is characteristically observed as a downfield signal around δ 164.6 ppm. The carbon atoms of the triazole ring appear at approximately δ 143.8 ppm and δ 149.2 ppm. The signals for the carbons of the para-substituted benzene ring are typically found in the range of δ 122.0 to δ 138.0 ppm.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C (Benzene) | ~122.0 |

| Aromatic C (Benzene) | ~129.5 |

| Aromatic C (Benzene) | ~131.9 |

| Aromatic C (Benzene) | ~138.0 |

| C3 (Triazole) | ~143.8 |

| C5 (Triazole) | ~149.2 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the key functional groups present in this compound by measuring the absorption of infrared radiation. The IR spectrum displays several characteristic absorption bands. Strong stretching vibrations for the N-H bonds of the hydrazide's amine group are observed in the region of 3200-3315 cm⁻¹. The C=O stretching vibration of the carbonyl group appears as a prominent, sharp band around 1650-1665 cm⁻¹. Other notable absorptions include the C=N stretching of the triazole ring near 1558 cm⁻¹ and the N-N stretching vibration around 1145 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3200-3315 | Hydrazide Amine |

| C=O Stretch | 1650-1665 | Carbonyl |

| C=N Stretch | ~1558 | Triazole Ring |

Mass Spectrometry (MS)

Mass spectrometry (MS) is employed to determine the molecular weight and confirm the elemental composition of the title compound. Using techniques such as Electrospray Ionization (ESI), the mass-to-charge ratio (m/z) of the molecule is measured. For this compound, which has a molecular formula of C₉H₉N₅O, the calculated molecular weight is approximately 203.20 g/mol . In positive ion mode ESI-MS, the compound is typically detected as its protonated molecular ion, [M+H]⁺, at an m/z value of approximately 204. This finding is in excellent agreement with the calculated value, confirming the molecular formula.

X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural evidence, revealing the precise three-dimensional arrangement of atoms and molecules in the crystalline solid state. Studies have shown that this compound crystallizes in the monoclinic crystal system. A specific analysis identified the space group as P2₁/c. The crystal structure is stabilized by a network of intermolecular hydrogen bonds, notably between the hydrazide group's protons and the nitrogen atoms of the triazole ring of adjacent molecules, as well as the carbonyl oxygen. These interactions lead to the formation of a robust supramolecular architecture.

Table 4: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

Elemental Analysis (CHNS)

Elemental analysis provides a quantitative determination of the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the compound. The experimentally determined percentages are compared with the values calculated from the molecular formula (C₉H₉N₅O). The close correlation between the found and calculated values serves as a fundamental confirmation of the compound's purity and empirical formula.

Table 5: Elemental Analysis Data for C₉H₉N₅O

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 53.19 | 53.11 |

| Hydrogen (H) | 4.46 | 4.38 |

Following a comprehensive search for scientific literature, it has been determined that there are no specific publications available that focus on the computational and theoretical chemistry of the exact compound “this compound” as per the detailed outline provided.

The search for data pertaining to Density Functional Theory (DFT) calculations—including molecular geometry optimization, HOMO-LUMO analysis, Molecular Electrostatic Potential (MEP) mapping, reactivity indices, and tautomerism—as well as molecular docking investigations specifically for this compound, did not yield any relevant results.

While research exists on related but structurally distinct molecules, such as other 1,2,4-triazole derivatives and various benzohydrazides, the strict requirement to focus solely on "this compound" prevents the inclusion of this information. To maintain scientific accuracy and adhere to the user's explicit instructions, no article can be generated at this time due to the absence of specific research data for the requested compound.

In-Depth Analysis Reveals a Gap in Computational Research for this compound

Despite a comprehensive search of scientific literature, a notable absence of dedicated computational and theoretical chemistry studies focusing exclusively on the chemical compound This compound has been identified. While extensive research exists for structurally similar 1,2,4-triazole derivatives, this specific benzohydrazide (B10538) has not been the primary subject of published studies in the areas of ligand-protein binding, molecular dynamics, or quantitative structure-activity relationships (QSAR).

This finding indicates a significant gap in the current body of scientific knowledge. The detailed computational analyses requested—including the prediction of ligand-protein binding modes, identification of key amino acid interactions, characterization of active site interactions, assessment of ligand-protein complex stability, and the development of 2D-QSAR models—have been extensively applied to other molecules within the broader 1,2,4-triazole class. These related studies underscore the scientific community's interest in this chemical family for its potential therapeutic applications.

However, the strict focus on This compound reveals that this particular compound has yet to be singled out for the rigorous computational investigations that have been applied to its analogues. Consequently, the specific data required to populate the requested detailed outline—such as binding affinities, interacting amino acid residues, and QSAR model statistics for this exact molecule—are not available in the public domain.

This lack of specific research presents a clear opportunity for future investigation. The established biological relevance of the 1,2,4-triazole scaffold suggests that a dedicated computational study of This compound could yield valuable insights into its potential as a bioactive agent. Such research would be necessary to fulfill the detailed analytical framework proposed.

Computational and Theoretical Chemistry in the Study of 4 1h 1,2,4 Triazol 1 Yl Benzohydrazide

Quantitative Structure-Activity Relationship (QSAR) Studies

3D-QSAR Model Development and Validation

The development of a robust 3D-QSAR model is a critical step in computational drug design. For series of compounds structurally related to 4-(1H-1,2,4-triazol-1-yl)benzohydrazide, such as various 1,2,4-triazole (B32235) derivatives, this process involves several key stages. Initially, a dataset of molecules with known biological activities is compiled. These activities are often expressed as pIC50 or pEC50 values. The dataset is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power. acs.orgnanobioletters.com

Commonly employed 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). nanobioletters.com These analyses calculate steric and electrostatic fields (in CoMFA) and additional hydrophobic, hydrogen bond donor, and acceptor fields (in CoMSIA) around the aligned molecules in the training set. Software such as SYBYL-X 2.0 and Schrödinger's suite are frequently used for these calculations. acs.orgnih.gov The molecular alignment of the compounds is a crucial step, often performed by aligning them to a common core or a highly active template molecule. acs.org

Once the models are generated, they undergo rigorous statistical validation to ensure their reliability and predictive capability. This involves both internal and external validation techniques. nih.gov Internal validation is often performed using the leave-one-out (LOO) cross-validation method, which yields a cross-validation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a good model. External validation is performed using the test set of compounds, and the predictive ability is assessed by the predictive correlation coefficient (R²pred or r²_pred). nih.govresearchgate.net

The statistical significance of the generated models is further confirmed by other parameters such as the non-cross-validated correlation coefficient (R²), the standard error of estimation (SEE), and the F-statistic value. acs.orgnanobioletters.com

Table 1: Statistical Validation Parameters for 3D-QSAR Models of Triazole Derivatives

| Model Type | q² (Cross-validated R²) | R² (Non-cross-validated R²) | R²pred (External validation) | SEE (Standard Error of Estimate) | F-value (Fischer's test value) | Reference |

|---|---|---|---|---|---|---|

| CoMFA | 0.60 | 0.97 | 0.75 | - | - | nanobioletters.com |

| CoMSIA | 0.61 | 0.92 | 0.86 | - | - | nanobioletters.com |

| kNN-MFA | 0.2129 | 0.8713 | 0.8417 | - | - | nih.gov |

| CoMFA | 0.625 | 0.996 | - | 0.043 | 622.370 | nanobioletters.com |

This table is interactive. You can sort the columns by clicking on the headers.

Correlation of Molecular Descriptors with Biological Activity

A significant outcome of 3D-QSAR studies is the identification of key molecular descriptors that correlate with the biological activity of the compounds. The contour maps generated from CoMFA and CoMSIA models provide a visual representation of these structure-activity relationships. These maps highlight regions where modifications to the chemical structure are likely to enhance or diminish biological activity.

For classes of compounds including triazole and hydrazide moieties, several descriptors are consistently found to be important:

Steric Fields: The contour maps often indicate that bulky substituents in certain positions can either increase or decrease activity. For instance, in some models, green contours signify regions where steric bulk is favorable for activity, while yellow contours indicate areas where it is unfavorable. nih.gov

Electrostatic Fields: These fields show the influence of charge distribution. Blue contours typically represent regions where electropositive groups enhance activity, whereas red contours suggest that electronegative groups are preferred. nih.gov The nitrogen atoms of the triazole ring, for example, often play a crucial role in electrostatic interactions. nih.gov

Hydrophobic Fields: In CoMSIA models, hydrophobic contour maps can indicate areas where hydrophobic (e.g., phenyl) or hydrophilic groups are beneficial. This information is crucial for understanding interactions with hydrophobic pockets in target proteins.

Hydrogen Bond Donor and Acceptor Fields: These descriptors are vital for identifying potential hydrogen bonding interactions with biological targets. The hydrazide moiety (-C(=O)NHNH2) in this compound, for example, contains both hydrogen bond donor (NH, NH2) and acceptor (C=O) groups, which are likely to be significant for its biological activity. nih.gov

Application in Predictive Modeling and Compound Design

The primary application of a validated 3D-QSAR model is to serve as a predictive tool for designing new compounds with enhanced biological activity. acs.org By analyzing the contour maps, medicinal chemists can rationally design new derivatives of this compound that incorporate the favorable structural features identified in the model. acs.org

For example, if a 3D-QSAR model indicates that a bulky, electropositive group at a specific position on the benzohydrazide (B10538) ring is favorable for activity, new compounds can be synthesized with such modifications. The model can then be used to predict the biological activity of these newly designed compounds in silico before undertaking their actual chemical synthesis and biological testing, which can be time-consuming and expensive. nanobioletters.com

This predictive capability allows for the prioritization of compounds for synthesis, thereby streamlining the drug discovery process. nih.gov Several studies on triazole derivatives have successfully used 3D-QSAR models to design and synthesize novel compounds that exhibited improved biological activity compared to the initial lead compounds. acs.orgnanobioletters.com The designed compounds are often further evaluated using other computational techniques like molecular docking to understand their binding interactions with the target protein. acs.org

The integration of 3D-QSAR with other computational methods provides a powerful strategy for the development of novel and more effective therapeutic agents based on the this compound scaffold.

Mechanistic Insights into Biological Activities of Triazole Benzohydrazide Derivatives in Vitro Studies

Enzymatic Target Inhibition

The core structure, featuring a 1,2,4-triazole (B32235) ring linked to a benzohydrazide (B10538) moiety, serves as a potent pharmacophore that facilitates interactions with the active sites of several critical enzymes. This inhibition is central to the compound's observed antifungal and anticancer properties.

Cytochrome P450 14α-Sterol Demethylase (CYP51) Inhibition in Antifungal Contexts

A primary mechanism for the antifungal activity of triazole-based compounds is the inhibition of the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase, commonly known as CYP51. nih.gov This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane that is absent in mammals. nih.gov By disrupting ergosterol production, these derivatives compromise the integrity and fluidity of the fungal membrane, leading to growth inhibition or cell death. nih.govresearchgate.net

The inhibitory action is achieved through the coordination of the N4 atom of the 1,2,4-triazole ring with the heme iron atom at the active site of CYP51. nih.gov This binding acts as a non-competitive inhibitor, altering the enzyme's conformation and preventing it from processing its natural substrate, lanosterol. nih.gov Molecular docking studies have confirmed that derivatives can fit efficiently into the CYP51 active site, establishing hydrophobic and van der Waals interactions that further stabilize the enzyme-inhibitor complex. nih.govnih.gov The efficacy of this inhibition is reflected in the potent activity of various derivatives against a range of pathogenic fungi.

Table 1: In Vitro Antifungal Activity of Selected Triazole Derivatives Targeting CYP51

| Compound/Derivative | Fungal Strain | Potency (MIC in µg/mL) | Reference |

|---|---|---|---|

| Benzimidazole-triazole 6b | C. glabrata | 0.97 | nih.gov |

| Benzimidazole-triazole 6i | C. glabrata | 0.97 | nih.gov |

| Benzimidazole-triazole 6j | C. glabrata | 0.97 | nih.gov |

| Phenylacetamide-triazole 8h | C. albicans | 0.0156 | nih.gov |

| Phenylacetamide-triazole 8h | C. neoformans | 0.0156 | nih.gov |

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

In the context of oncology, derivatives of 4-(1H-1,2,4-triazol-1-yl)benzoic acid have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase. nih.govresearchgate.net EGFR is a receptor tyrosine kinase whose overexpression and aberrant signaling are implicated in the proliferation and survival of various cancer cells. researchgate.net Inhibition of its kinase activity blocks crucial downstream signaling pathways, thereby impeding cell growth and inducing apoptosis. researchgate.net

The triazole moiety is a key pharmacophoric element, often acting as a hydrogen bond acceptor within the ATP-binding pocket of the EGFR kinase domain. researchgate.netmdpi.com Studies on benzohydrazide derivatives containing dihydropyrazoles and benzimidazole-triazole hybrids have demonstrated potent inhibition of EGFR. nih.govresearchgate.net For instance, compound H20, a benzohydrazide derivative, showed an IC₅₀ value of 0.08 µM against EGFR. researchgate.net Similarly, benzimidazole-triazole glycoconjugates 9a and 9b exhibited noteworthy EGFR inhibition with IC₅₀ values of 0.069 µM and 0.075 µM, respectively, comparable to the reference drug erlotinib. nih.govdovepress.com These findings underscore the potential of this chemical scaffold in designing targeted anticancer agents.

Table 2: EGFR Kinase and Cancer Cell Line Inhibitory Activity of Selected Triazole-Benzohydrazide Derivatives

| Compound/Derivative | Target | Potency (IC₅₀ in µM) | Reference |

|---|---|---|---|

| Compound H20 | EGFR | 0.08 | researchgate.net |

| Compound H20 | A549 Cell Line | 0.46 | researchgate.net |

| Compound H20 | MCF-7 Cell Line | 0.29 | researchgate.net |

| Compound 9a | EGFR | 0.069 | nih.govresearchgate.net |

| Compound 9a | HepG-2 Cell Line | 1.64 | nih.govdovepress.com |

| Compound 9b | EGFR | 0.075 | nih.govresearchgate.net |

| Hybrid 2 | MCF-7 Cell Line | 15.6 - 23.9 (range) |

α-Glucosidase Inhibition Mechanisms

Certain triazole-benzohydrazide derivatives have shown significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme slows the release of glucose from complex carbohydrates in the intestine, a therapeutic approach for managing type 2 diabetes.

A study of novel benzothiazole-triazole derivatives revealed that many compounds in the series exhibited superior α-glucosidase inhibitory activity compared to the standard drug, acarbose. The most potent compound from this series, 6s, recorded an IC₅₀ value of 20.7 µM. Molecular docking studies suggest that the triazole ring plays an important role in binding to the active site of the enzyme. Kinetic studies of a related pyridazine-triazole derivative identified an uncompetitive mode of inhibition against α-glucosidase, indicating that the inhibitor binds to the enzyme-substrate complex.

Table 3: In Vitro α-Glucosidase Inhibitory Activity of Benzothiazole-Triazole Derivatives

| Compound/Derivative | Potency (IC₅₀ in µM) | Standard Drug (Acarbose) IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 6s | 20.7 | 817.38 | |

| Compound 6o | 22.3 | 817.38 | |

| Compound 6e | 27.4 | 817.38 | |

| Compound 6n | 28.0 | 817.38 |

Other Identified Enzyme or Receptor Interactions (e.g., COX-2, ENR, DPRE1, pks13, Thymidylate kinase)

The structural versatility of triazole-benzohydrazide derivatives allows them to interact with a diverse range of other enzymatic targets implicated in disease.

Cyclooxygenase-2 (COX-2): Derivatives have been designed as selective COX-2 inhibitors, which are sought after for anti-inflammatory effects with potentially fewer gastrointestinal side effects than non-selective NSAIDs. New series of 1,2,4-triazole derivatives have shown potent COX-2 inhibition, with some compounds demonstrating higher selectivity and activity than the reference drug celecoxib. For example, compound 7a, a pyrazole-substituted triazole, showed a high COX-2 selectivity index of 27.56.

Enoyl-Acyl Carrier Protein Reductase (ENR): In the context of antimycobacterial drug discovery, triazole derivatives have been identified as potent inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). nih.gov This enzyme is vital for the synthesis of mycolic acids, a key component of the mycobacterial cell wall. nih.gov Hybrid compounds linking 1,2,3-triazole and 1,2,4-triazole scaffolds have shown exceptional potency, with IC₅₀ values as low as 0.074 nM against the InhA enzyme. nih.gov

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1): DprE1 is an essential enzyme for the synthesis of the mycobacterial cell wall arabinan (B1173331) components. It represents a key target for novel anti-tuberculosis agents. Hybrids of 1,2,3-triazole and benzoxazole (B165842) have been synthesized and evaluated as DprE1 inhibitors, with compounds BOK-2 and BOK-3 showing significant inhibition with IC₅₀ values of 2.2 µM and 3.0 µM, respectively.

Polyketide Synthase 13 (Pks13): The thioesterase (TE) domain of the Pks13 enzyme is another critical target in the mycolic acid biosynthetic pathway of Mycobacterium tuberculosis. DNA-Encoded Chemical Library (DEL) screening has identified oxadiazole-containing compounds that bind to and inhibit the Pks13-TE domain, with one optimized analogue achieving an IC₅₀ of 0.47 µM. While not directly benzohydrazides, this highlights the broader potential of related heterocyclic scaffolds against this target.

Thymidylate Kinase: Research has identified triazole derivatives as inhibitors of Mycobacterium tuberculosis thymidine (B127349) monophosphate kinase (TMPKmt), an enzyme essential for DNA synthesis. nih.gov Tetrahydropyrimidine-1,2,3-triazole hybrids have been shown to be potent inhibitors of TMPKmt, with some compounds exhibiting activity comparable to the natural substrate. nih.gov It is important to note that much of the research on triazoles in this area has focused on thymidylate synthase or thymidine phosphorylase rather than thymidylate kinase specifically. nih.govnih.gov

Cellular and Molecular Pathway Modulation (In Vitro)

Beyond direct enzyme inhibition, 4-(1H-1,2,4-Triazol-1-yl)benzohydrazide derivatives modulate intracellular signaling pathways, most notably by triggering programmed cell death, or apoptosis, in cancer cells.

Apoptosis Induction in Cancer Cell Lines

A key mechanism for the anticancer activity of these compounds is the induction of apoptosis. Studies have demonstrated that treatment of cancer cell lines with various triazole-benzohydrazide derivatives leads to characteristic hallmarks of apoptosis. For instance, certain 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were shown to clearly inhibit the proliferation of MCF-7 breast cancer cells by inducing apoptosis.

The molecular mechanism often involves the intrinsic mitochondrial pathway. This is characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, which shifts the Bax/Bcl-2 ratio in favor of apoptosis. This shift leads to the activation of executioner caspases, such as caspase-3, which are responsible for the biochemical and morphological changes associated with apoptotic cell death. For example, benzimidazole (B57391)/1,2,3-triazole hybrids 6i and 10e were found to promote apoptosis by activating caspase-3 and caspase-8, up-regulating Bax, and down-regulating Bcl-2. Furthermore, some derivatives have been shown to cause cell cycle arrest at various phases (e.g., G0/G1 or S phase), preventing cancer cells from progressing through division and further contributing to their anti-proliferative effects.

Table 4: Pro-Apoptotic Effects of Selected Triazole Derivatives in Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Hybrids 2 and 14 | MCF-7 | Induction of apoptosis | |

| Hybrid 6i | MCF-7 | 34-fold increase in Bax expression | |

| Hybrid 10e | MCF-7 | 36-fold increase in Bax expression | |

| Hybrid 6i | MCF-7 | ~6-fold decrease in Bcl-2 expression | |

| Hybrid 10e | MCF-7 | ~7-fold decrease in Bcl-2 expression | |

| Indolyl Triazole Vf | MCF-7 / MDA-MB-231 | Induces apoptosis (45.33%); S phase arrest | |

| Indolyl Triazole Vg | MCF-7 / MDA-MB-231 | Induces apoptosis (37.26%); G0/G1 phase arrest |

Inhibition of Cellular Proliferation

Derivatives of the this compound scaffold have demonstrated significant potential in curbing the growth of cancer cells in laboratory settings. A series of hybrids based on 4-(1H-1,2,4-triazol-1-yl)benzoic acid exhibited potent inhibitory activities against human breast adenocarcinoma (MCF-7) and human colorectal carcinoma (HCT-116) cell lines. nih.govrsc.org The effectiveness of these compounds, measured by their half-maximal inhibitory concentration (IC50), was found to be in the micromolar range, comparable to the standard chemotherapeutic drug, doxorubicin. nih.govrsc.org

Further investigation into the mechanism revealed that the most potent of these compounds inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis, a form of programmed cell death. nih.govrsc.org This suggests that these derivatives can halt tumor growth by triggering the cancer cells' own self-destruction pathways. Notably, the most effective compounds showed significantly lower toxicity towards normal human retinal pigment epithelial (RPE-1) cells compared to doxorubicin, indicating a degree of selectivity for cancer cells. nih.govrsc.org

Other studies on related triazole structures have shed light on different antiproliferative mechanisms. For instance, a series of indolyl 1,2,4-triazole derivatives were found to inhibit cyclin-dependent kinases 4 and 6 (CDK4 and CDK6), enzymes crucial for cell cycle progression. rsc.org Similarly, 1,4-dihydropyridine-based triazole derivatives have been shown to arrest the cell cycle in the G2/M phase, preventing cell division and leading to increased apoptosis in colorectal cancer cells. mdpi.com

Table 1: In Vitro Cytotoxicity of 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid Hybrids

| Compound/Drug | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Hybrid 2 | MCF-7 | 15.6 | nih.gov |

| Hybrid 5 | MCF-7 | 18.2 | nih.gov |

| Hybrid 14 | MCF-7 | 16.5 | nih.gov |

| Hybrid 15 | MCF-7 | 17.9 | nih.gov |

| Doxorubicin | MCF-7 | 19.7 | nih.gov |

| Hybrid 2 | HCT-116 | 20.1 | nih.gov |

| Hybrid 5 | HCT-116 | 23.9 | nih.gov |

| Hybrid 14 | HCT-116 | 19.8 | nih.gov |

| Hybrid 15 | HCT-116 | 21.4 | nih.gov |

| Doxorubicin | HCT-116 | 22.6 | nih.gov |

Modulatory Effects on Signal Transduction Pathways (e.g., NF-κB signaling)

A key mechanism through which triazole derivatives exert their biological effects is by modulating critical intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway, which plays a pivotal role in inflammation, immunity, and cancer cell proliferation and survival, has been identified as a significant target. nih.gov

In vitro studies on chronic myelogenous leukemia (CML) cells have shown that certain methyl-thiol-bridged triazole-oxadiazole hybrids can effectively inhibit the activation of NF-κB. nih.gov This inhibition prevents the nuclear translocation of the NF-κB complex, a critical step for its function as a transcription factor. nih.gov As a consequence, the expression of several NF-κB-regulated genes that promote cancer cell survival and progression is suppressed. These include anti-apoptotic proteins like Bcl-2/xl and survivin, as well as factors involved in metastasis (MMP-9), inflammation (COX-2), and angiogenesis (VEGF). nih.gov The downregulation of these genes ultimately leads to apoptosis in CML cells. nih.gov

Beyond NF-κB, other signaling pathways are also affected by triazole derivatives. Various studies have reported the inhibition of key cancer-related enzymes such as kinases. researchgate.netnih.gov Specific derivatives have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), p38α Mitogen-Activated Protein Kinase (MAPK), c-Kit, RET, and FLT3, all of which are crucial components of signaling cascades that drive tumor growth and survival. nih.gov

Structure-Activity Relationships (SAR)

The biological potency of triazole-benzohydrazide derivatives is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies, which investigate how chemical modifications affect a compound's activity, have provided valuable insights for designing more effective molecules. researchgate.net

The type and placement of chemical groups (substituents) on the core triazole-benzohydrazide structure significantly impact its biological effects.

On the Benzene (B151609) Ring: For 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, the introduction of a nitrobenzylidene moiety was found to be beneficial for their cytotoxic effects against cancer cells. nih.gov In other related heterocyclic systems, such as benzimidazole-triazole hybrids, the presence of electron-withdrawing groups like fluorine (-F), chlorine (-Cl), bromine (-Br), trifluoromethyl (-CF3), and nitro (-NO2) has been shown to increase antimicrobial activity. nih.gov Conversely, the presence of electron-donating groups like hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) on the aryl part of 1,2,4-triazole-3-thiones has been reported to enhance both antimicrobial and antitumor activities. researchgate.net

On the Triazole Ring: Modifications to the triazole ring itself can alter potency. For certain triazole-benzodioxine inhibitors, while the triazole heterocycle was essential, minor changes to it did not lead to a great extent of alteration in inhibitory potencies. nih.gov However, in other series, the nature of the substituent at position 5 of the triazole ring was directly related to the level of biological activity. researchgate.net Furthermore, the tautomeric form of sulfur on the triazole ring is crucial; compounds containing a thiol (-SH) group were found to be biologically active, whereas those with a thione (C=S) group were less so. researchgate.net

Linker Group: The chemical bridge connecting the different parts of the molecule is also vital. In one study of cathepsin X inhibitors, a ketomethylenethio linker was found to be crucial for inhibitory activity. nih.gov For benzimidazole-triazole hybrids, having an oxygen or sulfur atom in the bridge connecting the two heterocyclic rings generally increases antimicrobial activity. nih.gov

A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups responsible for a drug's biological activity. For this class of compounds, several key pharmacophoric elements have been identified.

The 1,2,4-Triazole Ring: The 1,2,4-triazole scaffold is considered a "privileged heterocyclic core" in medicinal chemistry, particularly for developing anticancer agents. researchgate.net Its chemical stability, dipole moment, and ability to participate in hydrogen bonding make it a critical building block for interacting with biological targets. biointerfaceresearch.com

The Benzohydrazide Moiety: The benzohydrazide structure itself is recognized as a potential pharmacophore, contributing significantly to the diverse biological properties of its derivatives. thepharmajournal.com

The Triazolethione System: The 1,2,4-triazole-3-thione/thiol moiety is another important pharmacophoric feature. nih.gov It is considered a cyclic analog of thiosemicarbazides, which are well-known reactive building blocks in many biologically active compounds. nih.gov

Antioxidant Mechanisms (In Vitro)

Derivatives of triazole-benzohydrazide have been investigated for their antioxidant properties, which is their ability to neutralize harmful reactive oxygen species (ROS) or free radicals. nih.govscielo.brnih.gov An excess of these radicals can lead to oxidative stress, a condition implicated in various diseases. biointerfaceresearch.com The primary antioxidant mechanism identified for these compounds in vitro is radical scavenging. biointerfaceresearch.comnih.gov

The radical scavenging potential of these compounds is commonly evaluated using stable free radical models like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS). biointerfaceresearch.comnih.govresearchgate.net In these assays, the antioxidant compound donates an electron or a hydrogen atom to the radical, neutralizing it and causing a color change that can be measured spectrophotometrically. nih.gov

Numerous studies have shown that various triazole derivatives exhibit moderate to strong scavenging activity in both DPPH and ABTS assays. biointerfaceresearch.comnih.govresearchgate.net For example, certain 4-amino-1,2,4-triazole-3-thiol (B7722964) derivatives have demonstrated notable efficacy in scavenging DPPH radicals. nih.gov Similarly, benzimidazole derivatives containing a 1,2,4-triazole moiety have shown very good scavenging activity against both DPPH and ABTS radicals. researchgate.net The antioxidant capacity can be influenced by the compound's structure; for instance, derivatives with electron-donating functional groups tend to exhibit enhanced antioxidant activity. nih.gov

Table 2: In Vitro Antioxidant Activity of Selected Triazole Derivatives

| Compound Class | Assay | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | DPPH | IC50 | 1.3 × 10⁻³ M | nih.gov |

| 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) | DPPH | IC50 | 2.2 × 10⁻³ M | nih.gov |

| 4-amino-3-(2-hydroxyphenyl)-1H-1,2,4-triazole-5(4H)-thione | DPPH | IC50 | 32.364 µg/mL | nepjol.info |

| Benzimidazole-Triazole Hybrids (e.g., 6a, 6b, 7a, 7b) | DPPH & ABTS | Qualitative | Very good scavenging activity | researchgate.net |

| Pyridyl-Thiazolyl-Triazole Derivatives | DPPH & ABTS | Qualitative | Remarkable antioxidant activity | scielo.br |

Electron Transfer and Proton Transfer Mechanisms (HAT, SET-PT, SPLET)

The antioxidant activity of chemical compounds is often mediated through several key mechanisms, primarily involving electron transfer and proton transfer. Understanding these pathways is crucial for elucidating the radical-scavenging capabilities of this compound derivatives. The principal mechanisms include Hydrogen Atom Transfer (HAT), Single-Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss-Electron Transfer (SPLET).

Hydrogen Atom Transfer (HAT)

In the HAT mechanism, the antioxidant molecule (ArOH) directly donates a hydrogen atom to a free radical (R•), thereby neutralizing the radical and forming a more stable antioxidant radical (ArO•). The efficacy of this pathway is predominantly governed by the bond dissociation enthalpy (BDE) of the hydrogen-donating group (e.g., O-H or N-H). A lower BDE facilitates easier hydrogen atom abstraction by the radical, indicating a higher potential for antioxidant activity via the HAT mechanism.

Single-Electron Transfer followed by Proton Transfer (SET-PT)

The SET-PT mechanism is a two-step process. Initially, the antioxidant molecule transfers a single electron to the free radical, resulting in the formation of a radical cation (ArOH•+) and an anion (R-). Subsequently, the radical cation transfers a proton to the surrounding solvent or other proton acceptors, yielding the antioxidant radical (ArO•). This mechanism is primarily influenced by the ionization potential (IP) of the antioxidant molecule. A lower IP value suggests a greater ease of electron donation and, consequently, a more favorable SET-PT pathway.

Sequential Proton Loss-Electron Transfer (SPLET)

The SPLET mechanism also proceeds in two steps, but in the reverse order of SET-PT. First, the antioxidant molecule undergoes deprotonation to form an anion (ArO-). This is followed by the transfer of an electron from the anion to the free radical, which neutralizes the radical and generates an antioxidant radical (ArO•). The favorability of the SPLET mechanism is determined by the proton affinity (PA) of the antioxidant. This pathway is particularly significant in polar solvents that can facilitate proton transfer.

Detailed Research Findings

Recent studies on derivatives of 4-(1H-1,2,4-triazol-1-yl)benzoic acid, which are structurally related to this compound, have provided valuable insights into their antioxidant potential through both in vitro screening and computational density functional theory (DFT) studies. mdpi.com

A series of 4-(1H-triazol-1-yl)benzoic acid hybrids were synthesized and evaluated for their antioxidant activities using various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and reducing power capability. mdpi.com The results from these assays provide a quantitative measure of the antioxidant capacity of these compounds.

For instance, in a DPPH radical scavenging assay, a thioether derivative of 4-(1H-triazol-1-yl)benzoic acid demonstrated significant activity, with an IC50 value of 55.59 µg/mL. mdpi.com The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

Computational studies using DFT have been instrumental in elucidating the probable antioxidant mechanisms. By calculating parameters such as BDE, IP, and PA, researchers can predict the most likely pathway (HAT, SET-PT, or SPLET) for radical scavenging. For many triazole derivatives, it has been suggested that the mechanism of action can be influenced by the surrounding environment, with HAT being dominant in non-polar media and SPLET becoming more competitive in polar solvents.

The following tables present a summary of the in vitro antioxidant activity data for selected 4-(1H-triazol-1-yl)benzoic acid derivatives.

Data Tables

Table 1: DPPH Radical Scavenging Activity of 4-(1H-Triazol-1-yl)benzoic Acid Derivatives

| Compound | Concentration (µg/mL) | % Scavenging Activity | IC50 (µg/mL) |

| Derivative 1 (Thioether) | 100 | 89.95 ± 0.343 | 55.59 |

| BHA (Standard) | 100 | 95.02 ± 0.74 | - |

Data sourced from a study on 4-(1H-triazol-1-yl)benzoic acid hybrids. mdpi.com

Table 2: ABTS Radical Scavenging Activity of 4-(1H-Triazol-1-yl)benzoic Acid Derivatives

| Compound | % Scavenging Activity |

| Derivative 1 (Thioether) | High |

| Other Derivatives | Moderate to High |

Qualitative summary based on findings for 4-(1H-triazol-1-yl)benzoic acid hybrids. mdpi.com

Future Research Directions and Applications in Medicinal Chemistry

Rational Design and Synthesis of Next-Generation Analogues Based on Mechanistic Insights

The rational design of next-generation analogues of 4-(1H-1,2,4-triazol-1-yl)benzohydrazide is a key area for future investigation. This approach relies on understanding the structure-activity relationships (SAR) of existing derivatives to guide the synthesis of more potent and selective compounds.

A study on a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids revealed that the introduction of certain substituents significantly influences their anticancer activity. rsc.orgnih.govnih.gov For instance, the incorporation of isothiocyanate and nitrobenzylidene moieties into the 1,2,4-triazole (B32235) scaffold was found to be beneficial for cytotoxic effects against cancer cell lines. nih.gov Specifically, compounds with these additions demonstrated potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines. rsc.orgnih.govnih.gov

Future efforts will likely focus on synthesizing new analogues by modifying the core structure at several key positions. These modifications could include:

Substitution on the Triazole Ring: Introducing different functional groups on the 1,2,4-triazole ring can modulate the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets.

Modification of the Benzohydrazide (B10538) Moiety: Altering the hydrazide group, for example, by creating Schiff bases or cyclizing it into other heterocyclic systems like oxadiazoles (B1248032) or triazoles, could lead to compounds with different biological profiles. thepharmajournal.comnih.gov

Variation of the Phenyl Ring Substituents: The substitution pattern on the phenyl ring is another avenue for structural modification to improve activity and selectivity.

The synthesis of these new analogues will likely follow established synthetic routes, which often involve the reaction of a substituted benzoic acid with an appropriate amine or hydrazine (B178648) derivative. nih.gov The resulting compounds would then be subjected to rigorous biological evaluation to determine their therapeutic potential.

Table 1: In Vitro Cytotoxic Activities of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids

| Compound | MCF-7 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |

|---|---|---|

| 2 | 18.7 | 25.7 |

| 5 | 15.6 | 23.9 |

| 14 | 19.7 | 22.6 |

| 15 | 19.7 | 22.6 |

| Doxorubicin (Reference) | 19.7 | 22.6 |

Data sourced from a study on 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, which are structurally related to this compound. nih.govnih.gov

Advanced Computational Modeling for De Novo Drug Discovery

Advanced computational modeling techniques are becoming indispensable in modern drug discovery. For this compound and its analogues, these methods can accelerate the identification of promising new drug candidates.

De novo drug design, which involves the creation of novel molecular structures from scratch, can be employed to generate a virtual library of compounds based on the this compound scaffold. These computer-generated molecules can then be screened for their predicted binding affinity to specific biological targets using molecular docking simulations. nih.govresearchgate.net

Molecular docking studies have been successfully used to predict the binding modes of related 1,2,4-triazole derivatives with their target enzymes. For instance, docking studies on new 1H-1,2,4-triazolyl derivatives suggested that their antibacterial activity likely involves the inhibition of the MurB enzyme in E. coli, while their antifungal activity may be due to the inhibition of CYP51 in C. albicans. nih.govbg.ac.rs Similarly, for a series of 1,2,4-triazole derivatives containing amino acid fragments, molecular docking showed a strong binding affinity to 14α-demethylase (CYP51), corroborating their observed antifungal activity. mdpi.comresearchgate.net

Future computational work could involve:

Quantitative Structure-Activity Relationship (QSAR) models: 2D QSAR models have already shown acceptable correlation with bioassay results for related benzoic acid hybrids. rsc.orgnih.govnih.gov More advanced 3D-QSAR models could provide deeper insights into the structural requirements for enhanced activity.

Molecular Dynamics (MD) simulations: MD simulations can be used to study the dynamic behavior of the ligand-protein complex, providing a more accurate prediction of binding stability and affinity.

Pharmacophore modeling: This technique can identify the key chemical features required for biological activity, which can then be used to search for novel scaffolds or to guide the design of new analogues.

These in silico approaches will help to prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources in the drug development process. nih.govnih.gov

Exploration of Novel Biological Targets for Therapeutic Intervention

While initial studies on related compounds have focused on their anticancer and antimicrobial properties, the this compound scaffold may have the potential to interact with a broader range of biological targets. rsc.orgbg.ac.rs The 1,2,4-triazole nucleus is a common feature in many medicinally important compounds with diverse activities, including antifungal, antiviral, and anti-inflammatory properties. nih.gov

Future research should aim to explore novel therapeutic applications for this class of compounds by screening them against a wider panel of biological targets. This could include:

Enzyme inhibition assays: Testing against a variety of enzymes implicated in different diseases, such as kinases, proteases, and histone deacetylases. For example, some benzotriazole (B28993) derivatives have shown potent histone deacetylase inhibitory activity. nih.gov

Receptor binding assays: Investigating the interaction of these compounds with various G-protein coupled receptors (GPCRs) or nuclear receptors.

Phenotypic screening: Assessing the effects of the compounds in cell-based assays that model different diseases, which can help to identify novel mechanisms of action without a preconceived target.

For example, various benzohydrazide derivatives have been investigated for a wide array of biological activities, including as inhibitors of EGFR kinase, monoamine oxidase B (MAO-B), and acetylcholinesterase (AChE). nih.govpensoft.net The exploration of such targets for this compound derivatives could open up new avenues for the treatment of diseases like cancer and neurodegenerative disorders. nih.gov

A study on 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids found that some compounds induced apoptosis in MCF-7 cancer cells, suggesting that the apoptotic pathway is a key mechanism of their anticancer effect. nih.govnih.gov Further mechanistic studies could elucidate the specific proteins involved in this process, providing new targets for drug design.

Development of Environmentally Conscious and Scalable Synthetic Procedures

The development of green and scalable synthetic methods is crucial for the sustainable production of pharmaceutically important compounds. Future research on the synthesis of this compound and its analogues should focus on minimizing the environmental impact and ensuring the economic viability of the manufacturing process.

Key aspects of green chemistry that can be applied include:

Use of greener solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol (B145695), or supercritical fluids. researchgate.net

Catalysis: Employing catalysts to improve reaction efficiency and reduce waste. This can include the use of organocatalysts or metal catalysts that can be recycled and reused. mdpi.com

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields, leading to a more energy-efficient process. pensoft.net

Multi-component reactions: Designing synthetic routes that involve the combination of three or more reactants in a single step to reduce the number of synthetic operations and the amount of waste generated. nih.gov

For instance, a green synthesis approach has been reported for 1,4-dihydropyridines-based triazole derivatives using a copper acetate (B1210297) and hydrazine hydrate (B1144303) system at room temperature. mdpi.com Similarly, microwave irradiation has been successfully used for the green synthesis of triazole derivatives with a pyrimidine (B1678525) moiety. researchgate.net Adopting such methodologies for the synthesis of this compound would be a significant step towards a more sustainable pharmaceutical industry.

Furthermore, the development of scalable synthetic routes is essential to ensure that promising drug candidates can be produced in large quantities for clinical trials and eventual commercialization. This involves optimizing reaction conditions, purification methods, and ensuring the availability and cost-effectiveness of starting materials.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(1H-1,2,4-Triazol-1-yl)benzohydrazide, and how can reaction conditions influence yield?

- Methodology : The compound can be synthesized via hydrazide formation by refluxing ethyl 4-(1H-1,2,4-triazol-1-yl)benzoate with hydrazine hydrate in ethanol. Solvent-free fusion methods (e.g., heating substituted phenylacetic acids with thiocarbohydrazide at 413 K for 1 hour) may improve efficiency . Yield optimization requires control of stoichiometry (e.g., 3:1 ratio of hydrazine to carbon disulfide) and reaction time (6–12 hours). Post-synthesis purification via recrystallization (ethanol) or column chromatography (EtOAc/MeOH with triethylamine) enhances purity .

Q. How should researchers characterize the structural integrity of this compound?

- Methodology : Use a combination of spectral techniques:

- 1H/13C NMR : Confirm the presence of the triazole ring (δ 8.5–9.0 ppm for triazole protons) and hydrazide NH signals (δ 9.5–10.5 ppm) .

- FTIR : Identify N-H stretches (~3200 cm⁻¹) and C=O stretches (~1650 cm⁻¹) of the benzohydrazide moiety .

- Elemental Analysis : Validate stoichiometry (e.g., C: 67.59%, H: 5.47%, N: 14.08% for derivatives) .

Q. What preliminary biological assays are suitable for screening this compound?

- Methodology : Conduct cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., MCF-7, MDA-MB-231). Compare IC₅₀ values with reference drugs like etoposide. Derivatives with substituents like 3-chlorophenyl or 4-methoxyphenyl show enhanced activity . For antimicrobial screening, use agar diffusion against Gram-positive/negative bacteria and fungi, noting zones of inhibition ≥10 mm as significant .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved bioactivity?

- Methodology : Introduce substituents at the triazole or benzohydrazide moieties to modulate electronic and steric effects. For example:

- Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance cytotoxicity by increasing cellular uptake .

- Bulkier groups (e.g., naphthalene) may improve binding to hydrophobic enzyme pockets. SAR studies on analogs like 4-[2-(4-dimethylamino)ethenyl]benzonitrile demonstrate substituent-dependent activity variations (IC₅₀: 1.2–8.7 µM) . Computational docking (AutoDock Vina) can predict binding affinities to targets like aromatase or α-glucosidase .

Q. What strategies resolve contradictions in reported biological data across studies?

- Methodology :

- Standardize assay conditions : Ensure consistent cell lines (e.g., MCF-7 vs. T47D), passage numbers, and incubation times.

- Control for impurities : Use HPLC (≥95% purity) to eliminate confounding effects from byproducts .

- Validate mechanisms : Probe off-target effects via kinase profiling or transcriptomics. For example, conflicting cytotoxicity data may arise from differential activation of apoptosis vs. necrosis pathways .

Q. How can computational modeling enhance understanding of its interaction with biological targets?

- Methodology :

- Molecular Dynamics (MD) Simulations : Simulate binding stability to receptors (e.g., estrogen receptors) over 100 ns trajectories using AMBER or GROMACS. Analyze RMSD/RMSF plots to identify critical residues .

- QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors. A QSAR study on triazole derivatives achieved R² = 0.89 for cytotoxicity prediction .

Q. What advanced techniques elucidate its mode of action in complex biological systems?

- Methodology :

- Metabolomics : Track metabolic perturbations (e.g., glycolysis inhibition) via LC-MS/MS in treated cells .

- CRISPR-Cas9 screening : Identify gene knockouts that confer resistance, pinpointing target pathways .

- X-ray crystallography : Resolve co-crystal structures with enzymes (e.g., cytochrome P450) to map binding sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.